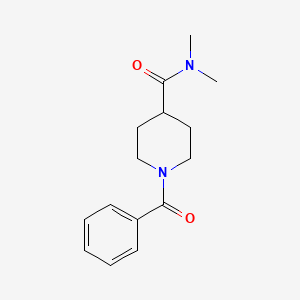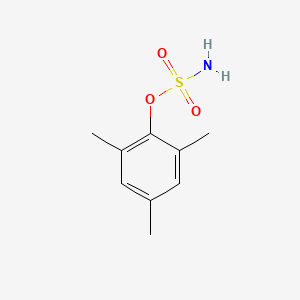
2,4,6-trimethylphenyl sulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trimethylphenyl sulfamate (TMP-SM) is an organic compound that is used for a variety of scientific and industrial applications. It is a colorless, crystalline solid that is soluble in water and alcohols. TMP-SM is primarily used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a crosslinker in coatings, adhesives, and sealants. In addition, TMP-SM has been used in the development of pharmaceuticals, cosmetics, and food additives.
Aplicaciones Científicas De Investigación
2,4,6-trimethylphenyl sulfamate has been used in a variety of scientific research applications, including its use as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a crosslinker in coatings, adhesives, and sealants. In addition, this compound has been used in the development of pharmaceuticals, cosmetics, and food additives. It has also been used as a reagent in the synthesis of chiral compounds, as well as in the synthesis of natural products such as steroids and terpenes.
Mecanismo De Acción
2,4,6-trimethylphenyl sulfamate acts as an acid catalyst in various organic reactions. It is an effective catalyst for the synthesis of chiral compounds, and it can also be used to catalyze the polymerization of vinyl monomers. Additionally, this compound can be used to catalyze the formation of carbon-carbon bonds in the synthesis of natural products.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects in humans. In animal studies, this compound has been shown to be non-toxic and non-mutagenic. In addition, this compound has been found to have no significant effect on the reproductive, endocrine, or immune systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4,6-trimethylphenyl sulfamate has several advantages when used in laboratory experiments. It is a relatively inexpensive reagent and it is easy to obtain. Additionally, it is a highly effective catalyst for a variety of reactions. However, this compound is not suitable for use in reactions that involve highly reactive compounds, as it can be easily oxidized.
Direcciones Futuras
The use of 2,4,6-trimethylphenyl sulfamate in the synthesis of chiral compounds, natural products, and pharmaceuticals is an area of ongoing research. Additionally, further research is needed to explore the potential applications of this compound in the fields of catalysis, polymerization, and coatings. In addition, research is needed to further investigate the biochemical and physiological effects of this compound in humans. Finally, research is needed to explore the potential of this compound as a reagent for the synthesis of other organic compounds.
Métodos De Síntesis
2,4,6-trimethylphenyl sulfamate is synthesized via a four-step process that begins with the reaction of 4-methylbenzenesulfonyl chloride with 2,4,6-trimethylphenol. The resulting product is then reacted with sodium hydroxide to form the sodium salt of the sulfamate. The sodium salt is then converted to the free acid form by reaction with hydrochloric acid. Finally, the free acid is crystallized from aqueous ethanol to obtain the pure product.
Propiedades
IUPAC Name |
(2,4,6-trimethylphenyl) sulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-6-4-7(2)9(8(3)5-6)13-14(10,11)12/h4-5H,1-3H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPLHRIUHBMUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OS(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[3-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B6611826.png)
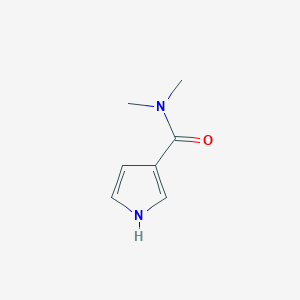


![[1-(aminomethyl)cycloheptyl]methanol](/img/structure/B6611865.png)
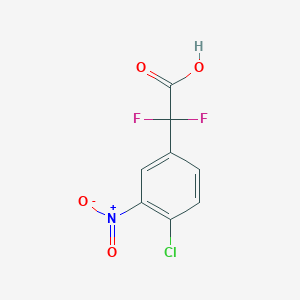
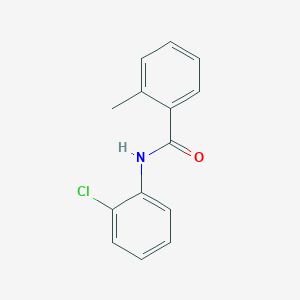

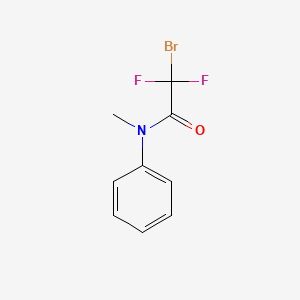

![3-[(tert-butyldimethylsilyl)oxy]propanoic acid](/img/structure/B6611916.png)
